molecular formula C16H15N3O B3453509 2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol

2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol

Cat. No. B3453509
M. Wt: 265.31 g/mol
InChI Key: VLGNACFOEIDQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol, also known as CP-544326, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol and has been identified as a potent and selective antagonist of the CRF1 (corticotropin-releasing factor 1) receptor. The CRF1 receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Scientific Research Applications

2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent and selective antagonist of the CRF1 receptor, which makes it a promising candidate for the treatment of stress-related disorders such as anxiety and depression. The CRF1 receptor is also involved in the regulation of appetite, sleep, and immune function, which makes this compound a potential therapeutic agent for these conditions as well.

Mechanism of Action

2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol exerts its effects by binding to and blocking the CRF1 receptor. The CRF1 receptor is a G protein-coupled receptor that is activated by the stress hormone corticotropin-releasing factor (CRF). Activation of the CRF1 receptor leads to the release of cortisol, a stress hormone that is involved in the stress response. By blocking the CRF1 receptor, this compound reduces the release of cortisol and other stress-related hormones, which may lead to a reduction in stress-related symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. This compound has also been shown to reduce the release of stress-related hormones such as cortisol and ACTH (adrenocorticotropic hormone) in response to stress. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol has several advantages for laboratory experiments. The compound is highly selective for the CRF1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. In addition, this compound has been shown to be stable in vitro and in vivo, which makes it a useful compound for pharmacological studies. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of this compound and its effects on various physiological processes. In addition, clinical trials are needed to determine the safety and efficacy of this compound in humans. Other future directions for research include the development of more potent and selective CRF1 receptor antagonists and the identification of other potential therapeutic targets for this compound.

properties

IUPAC Name

11-(2-methylphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-5-2-3-6-11(10)14-9-15-17-13-8-4-7-12(13)16(20)19(15)18-14/h2-3,5-6,9,18H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGNACFOEIDQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=NC4=C(CCC4)C(=O)N3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol
Reactant of Route 2
Reactant of Route 2
2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol
Reactant of Route 3
2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol
Reactant of Route 4
2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol
Reactant of Route 5
2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol
Reactant of Route 6
2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.